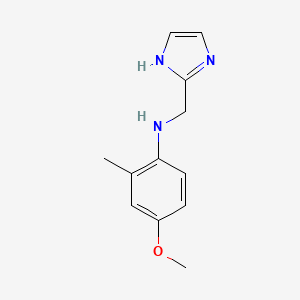
N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline, also known as IMMA, is a chemical compound that has gained significant attention in the field of scientific research. IMMA is a heterocyclic organic compound that contains an imidazole ring and an aniline group. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine and biochemistry.
作用机制
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline is not fully understood. However, it has been suggested that N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline may inhibit the growth of bacteria by disrupting their cell membranes. It has also been proposed that N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline may interact with metal ions in biological samples, leading to changes in fluorescence intensity.
Biochemical and Physiological Effects:
N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline has been shown to have antimicrobial activity against various bacteria, indicating its potential use as an antibacterial agent. It has also been shown to have potential as a fluorescent probe for the detection of metal ions in biological samples. However, further studies are required to determine the full biochemical and physiological effects of N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline.
实验室实验的优点和局限性
N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields with high purity. It is also stable under normal laboratory conditions. However, N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline. One potential direction is the further investigation of its antimicrobial activity against other bacteria and fungi. Another direction is the development of N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline-based fluorescent probes for the detection of metal ions in biological samples. Additionally, the potential use of N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline as an anticancer agent should be explored. Further studies are also required to fully understand the mechanism of action of N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline and its potential applications in the field of medicine and biochemistry.
合成方法
N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline can be synthesized using different methods, including the reaction of 2-methylaniline with formaldehyde and formic acid, followed by the addition of imidazole. Another method involves the reaction of 2-methylaniline with formaldehyde and paraformaldehyde, followed by the addition of imidazole. These methods have been optimized to obtain high yields of N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline with high purity.
科学研究应用
N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline has been studied for its potential applications in the field of medicine and biochemistry. It has been shown to have antimicrobial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
属性
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-7-10(16-2)3-4-11(9)15-8-12-13-5-6-14-12/h3-7,15H,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVGKNJPCLQAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

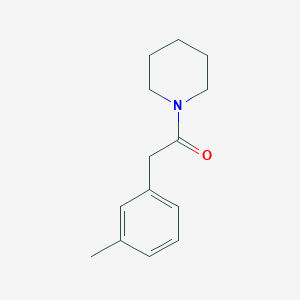

![(E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B7568350.png)
![3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone](/img/structure/B7568366.png)
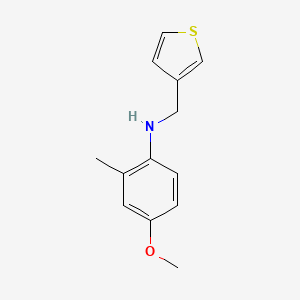
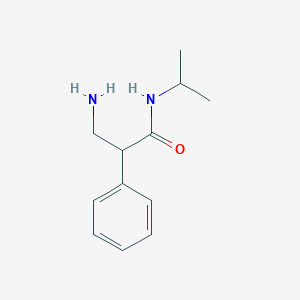
![3-amino-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylpropanamide](/img/structure/B7568376.png)

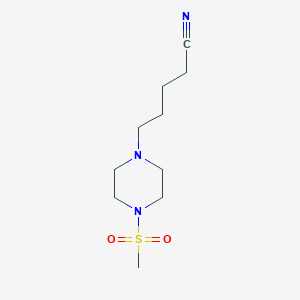
![2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B7568404.png)
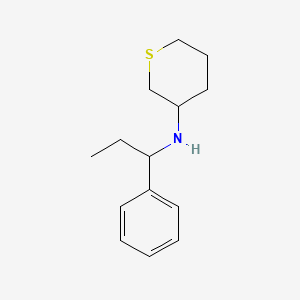
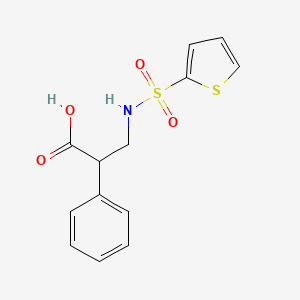

![N-[2-(methylamino)ethyl]quinoline-6-carboxamide](/img/structure/B7568449.png)